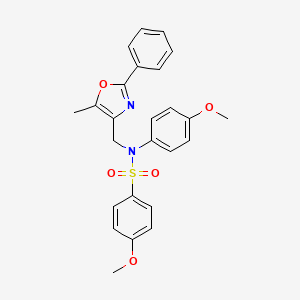
4-methoxy-N-(4-methoxyphenyl)-N-((5-methyl-2-phenyloxazol-4-yl)methyl)benzenesulfonamide
描述
This compound is a benzenesulfonamide derivative featuring two methoxy groups at the 4-positions of the benzene rings and a substituted oxazole moiety (5-methyl-2-phenyloxazol-4-yl)methyl.
属性
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-18-24(26-25(32-18)19-7-5-4-6-8-19)17-27(20-9-11-21(30-2)12-10-20)33(28,29)23-15-13-22(31-3)14-16-23/h4-16H,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDUARSUONEASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-Methoxy-N-(4-methoxyphenyl)-N-((5-methyl-2-phenyloxazol-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their antibacterial properties and have been extensively studied for their therapeutic applications. This article aims to delve into the biological activity of this specific compound, focusing on its synthesis, characterization, and various biological assays.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a sulfonamide group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 373.48 g/mol |
| CAS Number | Not specifically listed |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with amines and heterocyclic compounds. The reaction conditions often include solvent systems like dichloromethane or dimethylformamide (DMF), with the presence of bases such as triethylamine to facilitate the formation of the sulfonamide bond.
Antibacterial Activity
Research indicates that sulfonamides exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains.
- Mechanism of Action : Sulfonamides inhibit bacterial growth by competitively inhibiting the enzyme dihydropteroate synthase, which is involved in folate synthesis.
- Case Studies :
- A study reported that related sulfonamides had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Another investigation highlighted that structural modifications could enhance antibacterial potency, suggesting that derivatives of this compound might offer improved efficacy .
Antifungal Activity
Some studies have also explored the antifungal properties of sulfonamide derivatives. While specific data on this compound's antifungal activity is limited, related compounds have shown potential against fungal pathogens.
In Vitro Studies
Several studies have evaluated the biological activities of sulfonamide derivatives through in vitro assays:
- Antibacterial Assays : Compounds were tested against both gram-positive and gram-negative bacteria, with varying degrees of success.
- Antifungal Assays : Preliminary results indicated some effectiveness against common fungal strains, although further research is needed to confirm these findings.
Toxicological Assessments
Toxicity studies are crucial for determining the safety profile of new compounds. Preliminary assessments suggest that while many sulfonamides are generally well-tolerated, specific attention must be paid to potential side effects related to prolonged use.
相似化合物的比较
Core Benzenesulfonamide Derivatives
4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide (CAS 24924-59-2)
- Structure : Lacks the oxazole substituent, containing only two methoxy groups on the benzene rings.
- Its crystal structure (e.g., hydrogen-bonding patterns) has been studied, showing interactions via sulfonamide NH and methoxy oxygen atoms .
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Structure : Contains a 5-methyloxazole-3-yl group linked via a sulfamoyl bridge.
- Key Differences : The oxazole is at position 3 (vs. 4 in the target compound), altering electronic distribution and steric effects. This compound was synthesized for antimicrobial studies, highlighting the role of oxazole in bioactivity .
Heterocyclic Substituent Variations
Furan-Based Analogs (e.g., Compound 1b from )
- Structure : 4-Methyl-N-(3-(4-methoxyphenyl)prop-2-yn-1-yl)-N-((5-methylfuran-2-yl)methyl)benzenesulfonamide.
- Comparison : Replacing the oxazole with a furan ring reduces aromatic stability and alters hydrogen-bonding capacity. Furan’s lower electron density may decrease metabolic stability compared to oxazole.
- Synthetic Yield : 69% (vs. 93% for other furan derivatives), suggesting steric or electronic challenges in introducing substituents .
Triazole Derivatives ()
- Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
- Comparison : Triazoles exhibit tautomerism (thione-thiol equilibrium), which is absent in oxazoles. This dynamic behavior could influence binding affinity in biological systems. IR data (νC=S at 1247–1255 cm⁻¹) confirm the thione form, contrasting with oxazole’s νC=N stretches (~1600 cm⁻¹) .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


